- Photokinetics of two novel photochromic diarylethenes derived from benzothiophene, International Journal of Chemical Kinetics, 2012, 44(11), 736-744
Cas no 90560-10-4 (6-methoxy-1-benzothiophene)
6-methoxy-1-benzothiophene structure
Product Name:6-methoxy-1-benzothiophene
Numéro CAS:90560-10-4
Le MF:C9H8OS
Mégawatts:164.224221229553
MDL:MFCD13181215
CID:788609
PubChem ID:13634237
Update Time:2024-10-26
6-methoxy-1-benzothiophene Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Methoxybenzo[b]thiophene
- 6-Methoxy-1-benzothiophene
- 6-Methoxybenzo(b)thiophene
- BENZO[B]THIOPHENE, 6-METHOXY-
- 6-methoxy-benzo[b]thiophene
- Benzo[b]thiophene,6-methoxy-
- AK109893
- zlchem 184
- 6-Methoxybenzothiophene
- 6-Methoxy-benzothiophene
- 6-methoxybenzo[b]-thiophene
- 6-Methoxy -benzo[b]thiophene
- 1-benzothien-6-yl methyl ether
- 6-(methyloxy)-1-benzothiophene
- ZLB0175
- WGDVDMKNSDCNGB-UHFFFAOYSA-N
- BCP31108
- CM0075
- 5075AC
- A
- 6-Methoxybenzo[b]thiophene (ACI)
- 6-Methoxythianaphthene
- SY122383
- DB-032186
- CS-B0373
- SCHEMBL155194
- SB22884
- 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-
- DTXSID70545514
- 90560-10-4
- MFCD13181215
- GS-6187
- AKOS016009085
- 6-methoxy-1-benzothiophene
-
- MDL: MFCD13181215
- Piscine à noyau: 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
- La clé Inchi: WGDVDMKNSDCNGB-UHFFFAOYSA-N
- Sourire: O(C)C1C=C2C(C=CS2)=CC=1
Propriétés calculées
- Qualité précise: 164.02958605g/mol
- Masse isotopique unique: 164.02958605g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 138
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 37.5
- Le xlogp3: 2.9
Propriétés expérimentales
- Point d'ébullition: 268.874°C at 760 mmHg
6-methoxy-1-benzothiophene Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C
6-methoxy-1-benzothiophene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-1g |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 1g |
1441.67CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-5g |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 5g |
5257.86CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-500mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 500mg |
1153.34CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-250mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 250mg |
1051.57CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-100mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 100mg |
831.08CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-50mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 50mg |
746.28CNY | 2021-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-100mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 100mg |
514CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-250mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 250mg |
1061CNY | 2021-05-08 | |
| Chemenu | CM158349-100mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 100mg |
$49 | 2021-06-16 | |
| Chemenu | CM158349-250mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 250mg |
$82 | 2021-06-16 |
6-methoxy-1-benzothiophene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol , Dimethylformamide ; 5 h, 110 °C
Référence
- Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes, Organic Letters, 2021, 23(3), 896-901
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
Référence
- Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effects, Journal of Physical Organic Chemistry, 2012, 25(11), 925-932
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
1.2 Solvents: Chlorobenzene
Référence
- Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764
Méthode de production 5
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Full Color Light Responsive Diarylethene Inks for Reusable Paper, Advanced Functional Materials, 2016, 26(29), 5230-5238
Méthode de production 6
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
Référence
- Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles, ARKIVOC (Gainesville, 2003, (9), 158-173
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol ; 1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Référence
- Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene, Tetrahedron, 2003, 59(26), 4767-4774
Méthode de production 8
Conditions de réaction
1.1 Solvents: Chlorobenzene ; overnight, reflux; reflux → rt
Référence
- Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104
Méthode de production 9
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 25 - 30 °C
Référence
- Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation Strategy, Organic Process Research & Development, 2020, 24(8), 1405-1419
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol , Dimethylformamide ; 7 h, 110 °C
Référence
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Méthode de production 11
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt
Référence
- Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents, Bioorganic Chemistry, 2021, 112,
6-methoxy-1-benzothiophene Raw materials
- 6-bromo-1-benzothiophene
- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 2-Bromo-1,1-diethoxyethane
- 3-Methoxybenzenethiol
- 6-methoxybenzo[b]thiophen-3(2h)-one
- Benzamide,N,N-diethyl-4-methoxy-
6-methoxy-1-benzothiophene Preparation Products
6-methoxy-1-benzothiophene Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:90560-10-4)6-甲氧基苯并噻吩
Numéro de commande:LE26842878
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:59
Prix ($):discuss personally
Courriel:18501500038@163.com
Amadis Chemical Company Limited
Membre gold
(CAS:90560-10-4)6-methoxy-1-benzothiophene
Numéro de commande:A852650
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:41
Prix ($):438.0/1534.0
Courriel:sales@amadischem.com
6-methoxy-1-benzothiophene Littérature connexe
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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